Mefenpyr-diethyl

Description

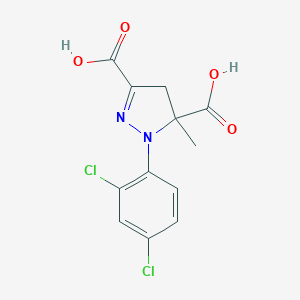

Structure

3D Structure

Properties

IUPAC Name |

diethyl 1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2O4/c1-4-23-14(21)12-9-16(3,15(22)24-5-2)20(19-12)13-7-6-10(17)8-11(13)18/h6-8H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGCOAPTHCZZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037564 | |

| Record name | Mefenpyr-diethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135590-91-9 | |

| Record name | Mefenpyr-diethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135590-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefenpyr-diethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135590919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefenpyr-diethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFENPYR-DIETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH2Z9715C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mefenpyr-diethyl: A Technical Guide to its Discovery, Synthesis, and Core Functionality

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl is a crucial molecule in modern agriculture, functioning as a herbicide safener.[1][2] It is not herbicidal on its own but is co-formulated with certain herbicides to protect crops from potential phytotoxic effects.[1][2][3] This pyrazoline-based compound enhances the metabolic processes within the crop, leading to the detoxification of the herbicide, thereby ensuring that the intended weeds are controlled without damaging the valuable crop. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound.

Discovery and History

This compound, with the manufacturer's codes AE-F107892 and HOE-107892, was developed by Hoechst, which later became part of Bayer CropScience. The initial patent for its preparation was filed in the early 1990s. It was introduced as a novel herbicide safener at the Brighton Crop Protection Conference in 1999. This compound was a significant advancement as it was the first foliar-acting safener that could be used with chemically different herbicides having different modes of action.

Chemical and Physical Properties

This compound is a white to beige crystalline powder. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | Diethyl (R,S) 1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline-3,5-dicarboxylate | |

| CAS Name | 1-(2,4-Dichlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazole-3,5-dicarboxylic acid diethyl ester | |

| Molecular Formula | C16H18Cl2N2O4 | |

| Molecular Weight | 373.23 g/mol | |

| Melting Point | 50-52 °C | |

| Boiling Point | 451.1 °C at 760 mmHg | |

| Density | 1.34 g/cm³ | |

| Vapor Pressure | 1.4 x 10⁻⁵ Pa at 25 °C | |

| Water Solubility | 20 mg/L (pH 6.2, 20 °C) | |

| Log P (octanol/water) | 3.83 (pH 6.3, 21 °C) |

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. Several synthetic routes have been developed, with a common pathway involving the diazotization of 2,4-dichloroaniline and subsequent reactions to form the pyrazoline ring structure.

General Synthesis Pathway

A widely referenced method for the synthesis of this compound involves the following key steps:

-

Diazotization: 2,4-dichloroaniline is treated with an acid (e.g., hydrochloric acid) and sodium nitrite to form a diazonium salt.

-

Synthesis of Chloro-ethyl acetoacetate: Ethyl acetoacetate is chlorinated to produce chloro-ethyl acetoacetate.

-

Formation of Hydrazone: The diazonium salt from step 1 reacts with the chloro-ethyl acetoacetate from step 2 to yield 2-chloro-2-(2,4-dichlorophenylhydrazone)-ethyl glyoxalate.

-

Cyclization: The resulting hydrazone undergoes a cyclization reaction with ethyl methacrylate to form the final this compound product.

References

Mefenpyr-diethyl: A Comprehensive Technical Guide for Researchers

CAS Number: 135590-91-9

Chemical Name: Diethyl 1-(2,4-dichlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazole-3,5-dicarboxylate

Abstract

Mefenpyr-diethyl is a widely utilized herbicide safener, crucial for protecting cereal crops from the phytotoxic effects of certain herbicides. This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, mechanism of action, synthesis, and its influence on plant metabolic pathways. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and professionals in the fields of drug development and agricultural science.

Chemical and Physical Properties

This compound is a pyrazoline derivative with the molecular formula C₁₆H₁₈Cl₂N₂O₄ and a molecular weight of 373.23 g/mol .[1] It is a white to beige crystalline powder.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₈Cl₂N₂O₄ | [1] |

| Molecular Weight | 373.23 g/mol | [1] |

| CAS Number | 135590-91-9 | [1] |

| Appearance | White to beige crystalline powder | |

| Melting Point | 50 – 52 °C | |

| Solubility | DMSO: 100 mg/mL (267.93 mM); Water: < 0.1 mg/mL (insoluble) | |

| LogP | 3.9 | |

| Vapor Pressure | Not determined | |

| Density | 1.31 g/cm³ at 20 °C |

Mechanism of Action

This compound functions as a herbicide safener by enhancing the metabolic detoxification of herbicides in protected crops, without significantly affecting the herbicide's efficacy against target weeds. The primary mechanism involves the induction of key detoxification enzyme systems in the plant, including glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s). These enzymes catalyze the conversion of herbicidal compounds into less toxic, more readily sequestered or excreted metabolites.

This compound has been shown to up-regulate the expression of genes encoding these detoxification enzymes. Transcriptome analysis suggests the involvement of various transcription factors, such as AP2/ERF-ERF, bHLH, NAC, and MYB, as well as protein kinases like RLK-Pelle_DLSV, in the signaling cascade initiated by the safener.

Signaling Pathway for this compound Induced Herbicide Detoxification

Caption: Proposed signaling pathway of this compound leading to enhanced herbicide detoxification.

Quantitative Data on Safener Activity

The efficacy of this compound as a safener has been quantified in various studies. The following tables summarize key findings on its ability to increase herbicide tolerance and induce detoxification enzymes.

Table 1: Effect of this compound on Herbicide GR₅₀ (50% Growth Reduction) Values

| Crop/Weed | Herbicide | This compound Treatment | GR₅₀ (g ai ha⁻¹) | Fold Increase in Tolerance | Reference |

| Wheat | Mesosulfuron-methyl | None | - | - | |

| Foliar Spray (27 g ai ha⁻¹) | - | 7.01 | |||

| Seed Dressing (2 g/kg seed) | - | 21.80 | |||

| Tausch's goatgrass | Mesosulfuron-methyl | None | - | - | |

| Foliar Spray (27 g ai ha⁻¹) | - | 7.81 | |||

| Bahiagrass | Haloxyfop-methyl | None | - | - | |

| Tank Mix (50 g ai ha⁻¹) | - | Significant reduction in phytotoxicity |

Table 2: Effect of this compound on Detoxification Enzyme Activity and Content in Wheat

| Treatment | ALS Activity (nmol acetoin mg⁻¹ protein h⁻¹) | CYP450 Content (nmol mg⁻¹ protein) | GST Content (nmol mg⁻¹ protein) | Reference |

| Control (CK) | ~1.8 | ~0.025 | ~1.2 | |

| Mesosulfuron-methyl (Mm) | ~1.2 (Day 1) | ~0.03 (Day 3) | ~1.8 (Day 3) | |

| This compound (Md) | ~2.0 | ~0.035 | ~1.6 | |

| Mm + Md | ~1.6 (Day 1) | ~0.04 (Day 3) | ~2.2 (Day 3) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments related to this compound.

Synthesis of this compound

A common synthesis route for this compound involves a multi-step chemical process. The following is a generalized protocol based on patent literature.

Caption: General workflow for the chemical synthesis of this compound.

Protocol:

-

Diazotization and Substitution:

-

In a reaction vessel, combine ethyl 2-chloroacetoacetate, 2,4-dichloroaniline, and an inorganic acid (e.g., hydrochloric acid) in water.

-

Cool the mixture to 0-10 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.

-

Allow the reaction to proceed for approximately 1 hour to form the intermediate, ethyl 2-chloro-2-(2,4-dichlorobenzenediazo)acetoacetate.

-

-

Hydrolysis and Cyclization:

-

Adjust the pH of the reaction mixture to 5-7 using an inorganic base.

-

Add a bicarbonate aqueous solution to facilitate hydrolysis, yielding 2-chloro-2-(2,4-dichlorophenylhydrazono)ethyl acetate.

-

Introduce a polymerization inhibitor, followed by ethyl methacrylate and a bicarbonate aqueous solution to initiate the cyclization reaction.

-

After the reaction is complete, the product, this compound, can be isolated through post-treatment procedures such as filtration, concentration, and recrystallization.

-

Whole-Plant Bioassay for Safener Efficacy

This protocol is adapted from Yuan et al. (2021) to assess the safening effect of this compound on wheat against a herbicide.

Materials:

-

Wheat seeds

-

Potting mix (e.g., 1:1 v/v peat and sand)

-

Pots (e.g., 7 cm radius)

-

Growth chamber or greenhouse with controlled conditions (e.g., 20°C, 12:12 h light/dark cycle)

-

Herbicide (e.g., Mesosulfuron-methyl)

-

This compound

-

Research track sprayer

Procedure:

-

Plant wheat seeds in pots containing the potting mix and grow under controlled conditions.

-

For seed dressing treatments, coat the seeds with a solution of this compound (e.g., 2 g per kg of seed) before planting.

-

For foliar spray applications, treat wheat seedlings at a specific growth stage (e.g., 1-leaf stage) with the herbicide alone or in combination with this compound at designated concentrations (e.g., Mesosulfuron-methyl at 1.69 g ai ha⁻¹ and this compound at 27 g ai ha⁻¹).

-

Use a research track sprayer calibrated to deliver a specific volume (e.g., 450 L ha⁻¹) at a constant pressure.

-

Include an untreated control group for comparison.

-

Arrange the treatments in a completely randomized design with multiple replications.

-

After a set period (e.g., 7 days), harvest the seedlings and measure relevant parameters such as plant height, fresh weight, and dry weight to determine the growth reduction (GR₅₀) and assess the safening effect.

Glutathione S-Transferase (GST) Activity Assay

This is a general spectrophotometric method for determining GST activity.

Materials:

-

Plant tissue (e.g., leaves)

-

Extraction buffer (e.g., phosphate buffer, pH 7.0, containing EDTA and PVPP)

-

Bradford reagent for protein quantification

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 6.5)

-

Reduced glutathione (GSH) solution

-

1-chloro-2,4-dinitrobenzene (CDNB) solution

-

Spectrophotometer

Procedure:

-

Homogenize fresh plant tissue in ice-cold extraction buffer and centrifuge to obtain the crude enzyme extract (supernatant).

-

Determine the protein concentration of the extract using the Bradford method.

-

Prepare the reaction mixture in a cuvette containing the assay buffer, GSH solution, and the enzyme extract.

-

Initiate the reaction by adding the CDNB solution.

-

Monitor the increase in absorbance at 340 nm for a set period (e.g., 5 minutes) at a constant temperature (e.g., 25 °C).

-

Calculate the GST activity based on the rate of change in absorbance and the extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹ cm⁻¹). Express the activity as µmol of CDNB conjugated per minute per mg of protein.

Cytochrome P450 (CYP450) Content Assay

This protocol describes a method for quantifying the total CYP450 content.

Materials:

-

Plant tissue

-

Microsome extraction buffer

-

Sodium dithionite

-

Carbon monoxide (CO) gas

-

Dual-beam spectrophotometer

Procedure:

-

Extract microsomes from the plant tissue through differential centrifugation.

-

Resuspend the microsomal pellet in a suitable buffer.

-

Record a baseline absorbance spectrum of the microsomal suspension from 400 to 500 nm.

-

Reduce the sample by adding a small amount of sodium dithionite and bubble with CO gas for a specific time.

-

Record the difference spectrum of the CO-bubbled sample versus the reduced sample.

-

Calculate the CYP450 content using the absorbance difference between the peak at 450 nm and the trough at 490 nm, with an extinction coefficient of 91 mM⁻¹ cm⁻¹.

Toxicological Profile

This compound exhibits low acute toxicity in mammals. The oral LD₅₀ in rats is greater than 2,000 mg/kg, and the dermal LD₅₀ in rats is greater than 4,000 mg/kg. It is not considered to be a skin or eye irritant and does not show evidence of mutagenicity, carcinogenicity, or reproductive toxicity in available studies. However, it is classified as toxic to aquatic life with long-lasting effects.

Conclusion

This compound is an effective herbicide safener that enhances crop tolerance by upregulating the expression and activity of key detoxification enzymes, primarily GSTs and CYP450s. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, synthesis, and key quantitative data. The detailed experimental protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the intricate mechanisms of herbicide safeners and the development of improved crop protection strategies.

References

Mefenpyr-Diethyl: A Comprehensive Technical Guide for Herbicide Safener Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenpyr-diethyl is a commercially significant herbicide safener, pivotal in protecting cereal crops from the phytotoxic effects of certain herbicides. This technical guide provides an in-depth analysis of its core mechanisms, applications, and the experimental methodologies used in its evaluation. Through a comprehensive review of current literature, this document outlines the intricate signaling pathways influenced by this compound, presents quantitative data on its efficacy, and offers detailed protocols for key experimental assays. The information is structured to serve as a valuable resource for researchers and professionals engaged in the fields of agrochemical development, plant science, and drug discovery.

Introduction

This compound [(R,S)-1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline-3,5-dicarboxylic acid diethyl ester] is a member of the pyrazoline chemical class and functions as a herbicide safener.[1] It is employed to enhance the tolerance of crops, primarily monocots like wheat and barley, to herbicides that would otherwise cause significant injury.[2] this compound itself exhibits no herbicidal activity. Its primary mode of action involves the upregulation of the plant's innate detoxification pathways, enabling the rapid metabolism of herbicides into non-toxic forms before they can cause cellular damage.[3] This selective enhancement of herbicide metabolism in the crop, without affecting the herbicide's efficacy on target weeds, is the cornerstone of its utility in modern agriculture.

Mechanism of Action

The protective effect of this compound is primarily attributed to its ability to induce the expression of genes encoding key detoxification enzymes. This induction leads to an enhanced metabolic breakdown of herbicides within the crop plant. The two major enzyme families implicated in this process are Glutathione S-Transferases (GSTs) and Cytochrome P450 Monooxygenases (P450s).

Induction of Glutathione S-Transferases (GSTs)

This compound treatment leads to a significant increase in the activity of GSTs. These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to the herbicide molecule. This conjugation reaction increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its phytotoxic activity. The induction of GSTs is a key component of the safening mechanism against herbicides such as fenoxaprop-p-ethyl.

Upregulation of Cytochrome P450 Monooxygenases

In addition to GSTs, this compound can also induce the expression of cytochrome P450 monooxygenases. These enzymes are involved in the primary phase of herbicide metabolism, often introducing or exposing functional groups on the herbicide molecule through oxidation, which prepares it for subsequent conjugation reactions.

The signaling pathway leading to the induction of these detoxification enzymes is complex and not fully elucidated. However, it is understood to involve the perception of this compound as a xenobiotic stress signal, which triggers a cascade of downstream events culminating in the transcriptional activation of specific GST and P450 genes.

Quantitative Efficacy of this compound

The effectiveness of this compound is quantified by measuring its ability to reduce herbicide-induced injury and its impact on key biochemical markers of detoxification. The following tables summarize quantitative data from various studies.

| Table 1: Effect of this compound on Herbicide Phytotoxicity in Wheat | |||

| Herbicide | Herbicide Rate (g a.i./ha) | This compound Rate (g a.i./ha) | Reduction in Crop Injury (%) |

| Fenoxaprop-p-ethyl | 69 | 18.75 | Significant prevention of injury symptoms compared to herbicide alone |

| Mesosulfuron-methyl | Varies | Seed dressing (2 g/kg seed) | 21.8-fold increase in GR50 (herbicide dose causing 50% growth reduction) |

| Table 2: Biochemical Effects of this compound in Wheat | ||

| Parameter | Treatment | Observed Effect |

| GST Activity | This compound + Fenoxaprop-p-ethyl | Variable, did not directly correlate with detoxification in some studies |

| Lipid Content | This compound alone or with Fenoxaprop-p-ethyl | Increased lipid levels, suggesting a protective role by altering membrane composition |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of herbicide safeners. The following sections provide methodologies for key experiments.

Assessment of Herbicide Phytotoxicity

This protocol outlines a method for visually assessing the phytotoxic effects of a herbicide with and without a safener on crop plants.

Objective: To quantify the protective effect of this compound against herbicide-induced injury.

Materials:

-

Crop seeds (e.g., wheat, barley)

-

Pots filled with a suitable growing medium

-

Herbicide and this compound formulations

-

Controlled environment growth chamber or greenhouse

-

Spray chamber calibrated for herbicide application

Procedure:

-

Plant Growth: Sow seeds in pots and grow them under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) to a specific growth stage (e.g., 2-3 leaf stage).

-

Treatment Application: Prepare spray solutions of the herbicide alone, this compound alone, and a tank-mix of the herbicide and this compound at desired concentrations. Include an untreated control group.

-

Apply the treatments to the plants using a calibrated spray chamber to ensure uniform coverage.

-

Phytotoxicity Assessment: At specified time points after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of crop injury. This is typically done on a scale of 0% (no injury) to 100% (complete plant death), considering symptoms such as chlorosis, necrosis, and stunting.

-

Data Analysis: Statistically analyze the phytotoxicity data to determine the significance of the safening effect.

Glutathione S-Transferase (GST) Activity Assay

This protocol describes a common spectrophotometric method for measuring GST activity in plant tissues.

Objective: To determine the effect of this compound on the activity of GST enzymes.

Materials:

-

Plant tissue (leaf, root)

-

Liquid nitrogen

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 1 mM EDTA and 1 mM DTT)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

-

Reduced glutathione (GSH) solution

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 minutes.

-

Collect the supernatant, which contains the crude enzyme extract.

-

Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

GST Assay: In a cuvette, mix the assay buffer, GSH solution, and a small volume of the enzyme extract.

-

Initiate the reaction by adding the CDNB solution.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

-

Calculation: Calculate the specific activity of GST (e.g., in nmol/min/mg protein) using the molar extinction coefficient of the CDNB-GSH conjugate.

Lipid Peroxidation Assay (TBARS Method)

This protocol measures the level of malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative stress.

Objective: To assess the extent of herbicide-induced oxidative damage and the protective effect of this compound.

Materials:

-

Plant tissue

-

Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)

-

Spectrophotometer

Procedure:

-

Extraction: Homogenize fresh plant tissue in TCA solution.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes.

-

Reaction: Mix a portion of the supernatant with the TBA solution.

-

Heat the mixture in a water bath at 95°C for 30 minutes.

-

Quickly cool the reaction tubes on ice to stop the reaction.

-

Centrifuge the samples to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

-

Calculation: Calculate the concentration of the MDA-TBA adduct using its molar extinction coefficient (155 mM⁻¹ cm⁻¹) and express the results as nmol MDA per gram of fresh weight.

Conclusion

This compound is a highly effective herbicide safener that protects cereal crops by enhancing their natural detoxification capabilities. Its mechanism of action, centered on the induction of GSTs and P450s, provides a robust defense against herbicide-induced injury. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into its physiological and molecular effects. A deeper understanding of the signaling pathways activated by this compound could pave the way for the development of novel, more efficient safeners and contribute to the broader field of xenobiotic detoxification in plants.

References

- 1. Qualitative Analysis of Lipid Peroxidation in Plants under Multiple Stress Through Schiff’s Reagent: A Histochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Edge Attributes | Graphviz [graphviz.org]

- 3. Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile of Mefenpyr-diethyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl is a herbicide safener used in agriculture to protect cereal crops from herbicide-induced injury. While not intended to have biological effects on non-target organisms, its potential for human and environmental exposure necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the toxicity of this compound, summarizing key findings from a range of toxicological studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

This compound exhibits a generally low acute toxicity profile via oral, dermal, and inhalation routes. It is not considered to be a skin irritant but may act as a slight skin sensitizer and eye irritant. Repeated-dose studies have identified the liver and hematopoietic system as the primary target organs in various animal models. This compound is not carcinogenic, genotoxic, or considered a reproductive toxicant. Developmental toxicity has been observed in rabbits, but only at doses that also caused maternal toxicity. Ecotoxicological studies indicate a moderate to high toxicity to aquatic organisms.

Acute Toxicity

This compound demonstrates low acute toxicity across different exposure routes.

| Test | Species | Route | Result | Reference |

| Acute Oral LD50 | Rat (Wistar) | Oral | > 2000 mg/kg bw | [1] |

| Acute Dermal LD50 | Rabbit (New Zealand White) | Dermal | > 2000 mg/kg bw | [2] |

| Acute Inhalation LC50 | Rat | Inhalation | > 5.0 mg/L | |

| Skin Irritation | Rabbit | Dermal | Non-irritant | [3] |

| Eye Irritation | Rabbit | Ocular | Slight irritant | |

| Skin Sensitization | Guinea Pig | Dermal | Slight sensitizer |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity of this compound was assessed in female Wistar rats following the Acute Toxic Class Method (OECD Guideline 423)[1].

-

Test Animals: Fasted female Wistar rats.

-

Administration: A single dose of 2000 mg/kg body weight was administered by oral gavage[1].

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-dosing.

-

Endpoints: Mortality, clinical signs, body weight changes, and gross pathology at necropsy.

References

An In-Depth Technical Guide to the Environmental Fate and Behavior of Mefenpyr-diethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenpyr-diethyl is a herbicide safener used to protect cereal crops from the phytotoxic effects of certain herbicides. Understanding its environmental fate and behavior is crucial for assessing its ecological risk profile. This technical guide provides a comprehensive overview of the degradation, metabolism, mobility, and dissipation of this compound in various environmental compartments. It includes a summary of its physicochemical properties, detailed experimental protocols for key environmental fate studies, and a review of its mode of action as a safener in plants, including the signaling pathways involved in the induction of detoxification mechanisms. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams.

Physicochemical Properties

The environmental behavior of a chemical is significantly influenced by its intrinsic physicochemical properties. These properties determine its partitioning between different environmental compartments such as soil, water, and air, as well as its potential for degradation and bioaccumulation.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈Cl₂N₂O₄ | |

| Molecular Weight | 373.23 g/mol | |

| Water Solubility | 20 mg/L (at 20°C) | |

| Octanol-Water Partition Coefficient (log Kow) | 3.8 | |

| Vapor Pressure | 5 x 10⁻⁷ hPa (at 20°C) |

Environmental Degradation

This compound is subject to various degradation processes in the environment, including photolysis, hydrolysis, and microbial degradation. These processes are critical in determining its persistence in different environmental matrices.

Photolysis

Photolysis, or degradation by light, is a significant pathway for the dissipation of this compound in aqueous environments.

| Compartment | Half-life (t½) | Conditions | Degradation Products | Reference |

| Aqueous Solution | 1.20 hours | pH 6.9, sunlight irradiation | Mefenpyr-ethyl, Mefenpyr, and two other photoproducts |

Experimental Protocol: Aqueous Photolysis (based on OECD Guideline 316)

A detailed experimental protocol for assessing the aqueous photolysis of this compound is outlined below.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution.

| pH | Temperature (°C) | Half-life (t½) | Degradation Products | Reference |

| 4 & 5 | 25 | Stable | - | |

| 7 | 25 | Stable | - | |

| >7 | 25 | Rate increases with increasing pH | Mefenpyr-ethyl (monoester), Mefenpyr (dicarboxylic acid) |

Experimental Protocol: Hydrolysis as a Function of pH (based on OECD Guideline 111)

The following protocol details the experimental setup for assessing the hydrolysis of this compound.

Microbial Degradation in Soil

Microbial degradation is a primary route of dissipation for this compound in soil environments. The rate of degradation is influenced by soil type, temperature, moisture, and the presence of microbial populations.

| Condition | Soil Type | Half-life (DT₅₀) | Metabolites | Reference |

| Aerobic | Not specified | 17.5 days | Mefenpyr-ethyl, Mefenpyr | |

| Anaerobic | Not specified | Data not available | - |

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

The following protocol outlines the methodology for assessing the transformation of this compound in soil under both aerobic and anaerobic conditions.

Degradation in Aquatic Sediment Systems

The fate of this compound in aquatic environments also includes its potential to partition to and degrade in sediment.

| System | Half-life (DT₅₀) | Metabolites | Reference |

| Water-Sediment System | Data not available | - |

Experimental Protocol: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (based on OECD Guideline 308)

The protocol for assessing the transformation of this compound in aquatic sediment systems is as follows.

Mobility in Soil

The mobility of this compound in soil determines its potential to move into deeper soil layers and potentially reach groundwater. This is largely governed by its adsorption to soil particles.

| Parameter | Value | Interpretation | Reference |

| Soil Adsorption Coefficient (Koc) | 6800 L/kg | Low mobility | |

| Freundlich Adsorption Coefficient (Kf) | 4.45 - 15.9 L/kg | Varies with soil type | |

| Groundwater Ubiquity Score (GUS) | 1.14 | Low leaching potential | Calculated |

Note: The GUS value was calculated using the formula: GUS = log₁₀(DT₅₀) x (4 - log₁₀(Koc)), with a DT₅₀ of 17.5 days and a Koc of 6800 L/kg.

Experimental Protocol: Adsorption/Desorption in Soil (based on OECD Guideline 106)

The batch equilibrium method is used to determine the adsorption and desorption characteristics of this compound in soil.

Mefenpyr-diethyl in Plants: A Technical Deep Dive into its Metabolic Fate and Safening Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the metabolic pathway of mefenpyr-diethyl in plants. This herbicide safener plays a crucial role in modern agriculture by protecting cereal crops from herbicide-induced injury. The guide details its absorption, metabolism, and the molecular mechanisms behind its protective effects.

This compound is a widely used safener, particularly in combination with herbicides targeting grassy weeds in crops like wheat and barley. Its primary function is to enhance the crop's natural defense mechanisms, allowing for the selective action of the herbicide against weeds while leaving the crop unharmed. This technical guide synthesizes current scientific knowledge to provide a detailed overview of the processes involved.

The Metabolic Journey of this compound in Plants

Once applied, this compound is absorbed by the plant and undergoes a series of metabolic transformations. The primary metabolic pathway involves the hydrolysis of the two ethyl ester groups, leading to the formation of three main metabolites. This process is initiated by the cleavage of one of the ester linkages, forming two possible monoester intermediates, which are then further hydrolyzed to the final dicarboxylic acid metabolite.

The identified residues of concern in plants are the parent this compound and its three 2,4-dichlorophenyl-pyrazoline metabolites: the monoesters (HOE 113225 and HOE 109453) and the fully hydrolyzed dicarboxylic acid (HOE 094270, also known as mefenpyr).[1] The metabolic pathway is understood to be a sequential hydrolysis of the ester functionalities.

Core Metabolites of this compound:

-

This compound (Parent Compound): Diethyl 1-(2,4-dichlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazole-3,5-dicarboxylate[2][3][4][5]

-

HOE 113225 & HOE 109453 (Monoester Metabolites): These are the intermediate metabolites where one of the two ethyl ester groups has been hydrolyzed to a carboxylic acid.

-

HOE 094270 (Mefenpyr - Dicarboxylic Acid Metabolite): 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylic acid, the final product of the hydrolysis of both ester groups.

Below is a diagram illustrating the metabolic breakdown of this compound in plants.

Quantitative Insights into this compound Metabolism

While comprehensive quantitative data on the metabolism of this compound itself in various plant tissues remains an area of active research, studies on its environmental fate provide some context. The persistence of a compound is often described by its half-life, the time it takes for 50% of the substance to degrade. The half-life of pesticides can vary significantly based on environmental conditions. For example, the hydrolysis of this compound is pH-dependent, with a half-life of 40.9 days at a neutral pH of 7 and a much shorter half-life of 0.35 days at an alkaline pH of 9.

Studies have shown that after application, the residues of this compound and its metabolites are detectable in various parts of the plant. For instance, in wheat and barley, tolerances for the combined residues of this compound and its metabolites have been established.

Table 1: Physicochemical Properties of this compound and its Dicarboxylic Acid Metabolite

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C16H18Cl2N2O4 | 373.23 |

| Mefenpyr (Dicarboxylic Acid) | C12H10Cl2N2O4 | 317.12 |

The Safening Mechanism: Activating the Plant's Defense System

The primary role of this compound as a safener is to enhance the plant's intrinsic ability to detoxify herbicides. This is achieved by upregulating the expression of genes involved in xenobiotic detoxification pathways. Key enzyme families induced by this compound include:

-

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide or its metabolites with glutathione, a cellular antioxidant, rendering them less toxic and more easily sequestered or transported.

-

Cytochrome P450 monooxygenases (CYPs): This large family of enzymes is involved in the initial oxidation and detoxification of a wide range of compounds, including herbicides.

-

Glucosyltransferases (GTs): These enzymes transfer glucose molecules to the herbicide or its metabolites, increasing their water solubility and facilitating their transport and storage in the vacuole.

-

ATP-binding cassette (ABC) transporters: These membrane proteins are responsible for transporting the conjugated and detoxified herbicide molecules into the vacuole or apoplast, effectively removing them from metabolically active cellular compartments.

The following diagram illustrates the signaling pathway initiated by this compound, leading to enhanced herbicide detoxification.

Experimental Protocols for Analysis

The analysis of this compound and its metabolites in plant matrices typically involves sophisticated analytical techniques to ensure accuracy and sensitivity. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the methods of choice for residue analysis. A widely adopted sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Table 2: Key Parameters for GC-MS/MS Analysis of this compound

| Parameter | Specification |

| Gas Chromatograph | Thermo ScientificTM TraceTM 1310 or equivalent |

| Autosampler | Thermo ScientificTM TriPlusTM RSH or equivalent |

| Injector | Programmable Temperature Vaporizer (PTV) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.2 ml/min |

| Column | TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Mass Spectrometer | Triple quadrupole |

| Ionization Mode | Electron Ionization (EI) |

Detailed QuEChERS Protocol for Cereal Grains:

The following is a generalized workflow for the extraction and cleanup of this compound and its metabolites from cereal grain samples for subsequent analysis.

This technical guide provides a foundational understanding of the metabolic fate of this compound in plants and the mechanisms by which it protects crops. Further research will continue to elucidate the finer details of its interaction with plant signaling networks and the full quantitative dynamics of its metabolism.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound | C16H18Cl2N2O4 | CID 10937610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. This compound [webbook.nist.gov]

- 5. 135590-91-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Mefenpyr-Diethyl and its Impact on Glutathione S-Transferase: A Technical Overview for Researchers

An in-depth examination of the herbicide safener mefenpyr-diethyl's mechanism of action, focusing on its induction of the pivotal detoxification enzyme, glutathione S-transferase (GST). This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

This compound is a critically important herbicide safener, widely used in agriculture to protect cereal crops from the phytotoxic effects of certain herbicides. Its protective mechanism is primarily attributed to the enhanced metabolic detoxification of herbicides within the crop plant, a process in which glutathione S-transferases (GSTs) play a central role. This compound treatment has been shown to significantly increase the activity and expression of GSTs, which catalyze the conjugation of glutathione to herbicide molecules, rendering them less toxic and more readily sequestered or degraded. Understanding the intricate details of this induction process is paramount for the development of more effective and selective herbicide formulations and for the broader study of xenobiotic detoxification pathways in plants.

Quantitative Impact of this compound on GST Activity

The application of this compound leads to a quantifiable increase in GST activity in various cereal crops. This induction enhances the plant's capacity to metabolize herbicides, thereby conferring a protective effect. The extent of this induction can vary depending on the plant species, the specific cultivar, and the experimental conditions.

| Plant Species | Cultivar(s) | Treatment | GST Activity Increase (% over control) | Reference |

| Wheat (Triticum aestivum) | BRS 49 | This compound + Fenoxaprop-p-ethyl | 72% | [Cataneo, A.C., et al., 2013] |

| Wheat (Triticum aestivum) | CD 104 | This compound + Fenoxaprop-p-ethyl | ~100% (2-fold) | [Cataneo, A.C., et al., 2013] |

| Wheat (Triticum aestivum) | IAPAR 78 | This compound + Fenoxaprop-p-ethyl | 50% | [Cataneo, A.C., et al., 2013] |

| Wheat (Triticum aestivum) | Rubi | This compound + Fenoxaprop-p-ethyl | 37% | [Cataneo, A.C., et al., 2013] |

| Barley (Hordeum vulgare) | Alexis | This compound | Markedly Increased | [Scalla and Roulet, 2002][1] |

Signaling Pathways of GST Induction by this compound

The molecular mechanisms by which this compound upregulates GST expression are complex and involve intricate signaling cascades. Current research suggests the involvement of oxylipin signaling pathways, which are known to be activated in response to various biotic and abiotic stresses.[2] Jasmonic acid, a key oxylipin, is thought to play a role in mediating the safener-induced stress response that leads to the activation of detoxification genes.[2]

Transcriptomic studies have identified several families of transcription factors that are differentially expressed following this compound treatment, including AP2/ERF, bHLH, NAC, and MYB.[3][4] These transcription factors are known to bind to specific cis-acting elements in the promoter regions of stress-responsive genes, including GSTs, thereby initiating their transcription. The precise sequence of events, from the perception of the this compound signal to the activation of these transcription factors and subsequent GST expression, is an active area of research.

Experimental Protocols

Measurement of Glutathione S-Transferase (GST) Activity

A widely used method for determining GST activity is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The conjugation of the thiol group of glutathione to CDNB, catalyzed by GST, results in the formation of a product (GS-DNB) that can be detected by an increase in absorbance at 340 nm.

Materials and Reagents:

-

Plant tissue (e.g., wheat or barley shoots)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.0) containing 20% (v/v) glycerol, 1 mM ascorbic acid, 1 mM dithiothreitol (DTT), 1 mM EDTA, 1 mM reduced glutathione (GSH), 5 mM MgCl2, and 1% (w/v) polyvinylpyrrolidone (PVPP).

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 6.9)

-

Reduced Glutathione (GSH) solution: 3.3 mM in assay buffer

-

1-chloro-2,4-dinitrobenzene (CDNB) solution: 30 mM in 96% ethanol

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Protein Extraction:

-

Harvest 1.0 g of plant tissue, freeze in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.

-

Add 5 mL of cold extraction buffer and continue grinding until a homogenous slurry is formed.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 12,000 x g for 6 minutes at 4°C.

-

Carefully collect the supernatant and centrifuge again at 26,000 x g for 16 minutes at 4°C.

-

The resulting supernatant is the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Lowry or Bradford assay).

-

-

GST Activity Assay:

-

In a 3 mL cuvette, combine:

-

2 mL of 100 mM potassium phosphate buffer (pH 6.9)

-

0.9 mL of 3.3 mM GSH solution

-

30 µL of the crude enzyme extract

-

-

Incubate the mixture at 25°C for 1 minute to allow for temperature equilibration.

-

Initiate the reaction by adding 100 µL of 30 mM CDNB solution.

-

Immediately mix by inverting the cuvette and start monitoring the change in absorbance at 340 nm for at least 5 minutes, taking readings every 30 seconds.

-

A blank reaction should be run concurrently, containing all components except the enzyme extract, to account for non-enzymatic conjugation.

-

-

Calculation of GST Activity:

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

-

Subtract the rate of the non-enzymatic reaction (blank) from the rate of the enzymatic reaction.

-

Calculate the specific activity using the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹ cm⁻¹).

Specific Activity (µmol/min/mg protein) = (ΔA340/min × Total reaction volume (mL)) / (9.6 × Protein concentration (mg/mL) × Enzyme volume (mL) × Path length (cm))

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Seed dressing with this compound as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seed dressing with this compound as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms | PLOS One [journals.plos.org]

An In-depth Technical Guide to Mefenpyr-diethyl (C16H18Cl2N2O4)

Introduction

Mefenpyr-diethyl, with the molecular formula C16H18Cl2N2O4, is a significant compound in modern agriculture, primarily utilized as a herbicide safener.[1][2][3] It is not a herbicide itself but is combined with certain herbicides to protect crops from potential injury.[1][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, synthesis, analytical methods, and toxicological profile, intended for researchers, scientists, and professionals in drug and agrochemical development.

Chemical and Physical Properties

This compound is a white to beige crystalline powder. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H18Cl2N2O4 | |

| Molecular Weight | 373.23 g/mol | |

| CAS Registry Number | 135590-91-9 | |

| IUPAC Name | Diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate | |

| Melting Point | 50-52 °C | |

| Vapor Pressure | 1.4 x 10⁻⁵ Pa (at 25 °C) | |

| Water Solubility | 20 mg/L (at 20 °C, pH 6.2) | |

| Log P (Octanol/Water) | 3.83 (at 21 °C, pH 6.3) |

Mechanism of Action

This compound functions by enhancing the metabolic capacity of crops to detoxify herbicides, without affecting the herbicidal activity against target weed species. The primary mechanism involves the induction of key enzyme systems involved in xenobiotic detoxification.

Upon absorption by the plant, this compound upregulates the expression and activity of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s). These enzymes catalyze the detoxification of herbicides through conjugation with glutathione and oxidation, respectively, rendering the herbicide non-toxic to the crop plant.

The safener may also influence other stress-response pathways in the plant, such as those involving jasmonic acid and salicylic acid signaling, which can contribute to overall stress tolerance.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the reaction of ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazinylidene)acetate with ethyl methacrylate.

Experimental Protocol: Synthesis

A general procedure for the synthesis is as follows:

-

A mixture of ethyl methacrylate (22.8 g) and ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazinyl)acetate (14.8 g) is heated to 50-60 °C.

-

Triethylamine (7.6 g) is added dropwise to the reaction mixture over a period of 30 minutes.

-

The reaction temperature is then increased to 70 °C, and the mixture is stirred for 2 hours.

-

After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the final product, 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylic acid diethyl ester (this compound).

Analytical Methodology

The determination of this compound in technical materials and formulations is typically performed using high-performance liquid chromatography (HPLC).

Experimental Protocol: HPLC Analysis

The following is a general method for the analysis of this compound:

-

Method: Reversed-phase HPLC with UV detection.

-

Sample Preparation: The sample is dissolved in a mixture of acetonitrile and 0.01 mol/L phosphoric acid.

-

Chromatographic Conditions:

-

Column: C18-substituted silica column.

-

Mobile Phase: A suitable mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid.

-

Detection: UV detection at 300 nm.

-

-

Quantification: External standardization is used for quantification.

This method is applicable for various formulations, including technical concentrates (TC), water-dispersible granules (WG), oil-in-water emulsions (EW), and emulsifiable concentrates (EC).

Toxicological Profile

This compound exhibits low acute toxicity to mammals. The toxicological profile based on various studies is summarized below.

| Species | Test | Result | Reference |

| Rat (male and female) | Acute Oral LD50 | > 5000 mg/kg bw | |

| Rat | Acute Dermal LD50 | > 4000 mg/kg | |

| Dog | Chronic Oral Toxicity | LOAEL = 260 mg/kg/day | |

| Carp | Acute LC50 | 2.4 mg/L | |

| Japanese Quail | Acute Oral Toxicity | LD50 > 2000 mg/kg bw | |

| Mallard Duck | Acute Oral Toxicity | LD50 > 2000 mg/kg bw |

Environmental Fate: this compound is not persistent in soil or water and has a low probability of leaching into groundwater. Studies have not indicated a potential for bioaccumulation in fish, birds, or mammals. However, it is classified as toxic to aquatic life with long-lasting effects.

Application as a Herbicide Safener

This compound is used in combination with several herbicides to enhance their selectivity in various cereal crops. It is effective in protecting winter wheat, spring wheat, durum wheat, winter rye, triticale, and spring barley from herbicide injury.

Common Herbicide Combinations:

-

Fenoxaprop-P-ethyl

-

Iodosulfuron-methyl-sodium

-

Mesosulfuron-methyl

The addition of this compound allows for the effective control of monocotyledonous and dicotyledonous weeds without causing significant harm to the crops. The herbicidal activity of the partner herbicide is not significantly affected by the presence of the safener.

Conclusion

This compound is a well-established herbicide safener with a clear mechanism of action centered on enhancing the metabolic detoxification of herbicides in crop plants. Its chemical properties, synthesis, and analytical methods are well-documented. With a favorable toxicological and environmental profile, it plays a crucial role in modern weed management strategies, allowing for the selective use of potent herbicides in cereal cultivation. Further research into its precise signaling pathways could lead to the development of even more effective and targeted crop protection solutions.

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of Mefenpyr-diethyl

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mefenpyr-diethyl is a herbicide safener widely used in agriculture to protect cereal crops from the phytotoxic effects of certain herbicides.[1] It enhances the selectivity of herbicides, allowing for effective weed control without damaging the crops.[1] Due to its widespread use, monitoring this compound residues in food products and environmental samples is crucial for ensuring food safety, complying with regulatory limits such as Maximum Residue Limits (MRLs), and safeguarding public health.[1][2] A variety of analytical methods have been developed for the sensitive and accurate determination of this compound in diverse matrices.

The primary analytical techniques employed for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[3] These methods are suitable for analyzing residues in complex matrices such as cereals, soil, and water.

Quantitative Data Summary

The performance of various analytical methods for this compound detection is summarized below. These tables provide key validation parameters for easy comparison.

Table 1: Gas Chromatography (GC) Based Methods

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) | Reference |

|---|---|---|---|---|---|---|

| GC-FID | Barley, Oat, Corn Silk | 0.01 mg/L | 0.04 mg/L | ~100% | Not Specified |

| GC-MS/MS | Chamomile | Not Specified | 10 µg/kg (for 160 pesticides) | 70-120% | 0.9999 | |

Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) | Reference |

|---|

| HPLC-MS/MS | Cereals, Soil | 0.34 - 1.5 µg/kg | 1.1 - 5.0 µg/kg | 63.5 - 111.5% | ≥ 0.9931 | |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the analysis of this compound.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Karaelmas Science and Engineering Journal » Submission » Accurate and Sensitive Determination of this compound in Barley, Oat and Corn Silk Matrices by Gas Chromatography – Flame Ionization Detector (GC–FID) [dergipark.org.tr]

Mefenpyr-diethyl: Application Notes and Protocols for Use in Wheat and Barley

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl is a herbicide safener widely used in cereal crops, particularly wheat and barley, to protect them from injury caused by certain herbicides. It functions by enhancing the metabolic capacity of the crop to detoxify the herbicide, thereby increasing selectivity and allowing for the effective control of weeds without damaging the desired crop. This document provides detailed application notes and experimental protocols for researchers and scientists working with this compound.

This compound is frequently formulated with herbicides that inhibit acetyl-CoA carboxylase (ACCase), such as fenoxaprop-p-ethyl, and acetolactate synthase (ALS) inhibitors, like iodosulfuron and mesosulfuron-methyl.[1] Its application leads to significant improvements in crop safety for a range of cereals including winter wheat, spring wheat, durum wheat, and barley.[1] The safening effect is achieved through the upregulation of detoxification pathways within the crop plant, primarily involving glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s).[2][3]

Mode of Action

This compound is absorbed by the leaves and translocated throughout the plant.[1] It acts as a signaling molecule, inducing the expression of genes responsible for herbicide metabolism. This leads to an accelerated breakdown of the herbicide into non-toxic metabolites within the crop plant. This enhanced metabolism does not occur in susceptible weed species, thus maintaining the herbicide's efficacy.

Application Methods

This compound can be applied to wheat and barley through two primary methods: foliar spray and seed dressing.

Foliar Application

Foliar application is the most common method, where this compound is tank-mixed or co-formulated with a selective herbicide.

Recommended Application Rates and Timings:

| Crop | Herbicide Partner | This compound Rate (g a.i./ha) | Herbicide Rate (g a.i./ha) | Application Timing | Reference(s) |

| Wheat | Fenoxaprop-p-ethyl | 18.75 | 69 | Post-emergence | |

| Wheat | Mesosulfuron-methyl | 27 | Varies | 1-leaf stage | |

| Malt Barley | Fenoxaprop-p-ethyl | 75 | 69 | Post-emergence | |

| Cereals | Iodosulfuron-methyl-sodium | Varies | 10 | Early to mid post-emergence |

General Protocol for Foliar Application in Experimental Settings:

-

Plant Material: Grow wheat or barley plants in pots or field plots under controlled environmental conditions.

-

Treatment Preparation: Prepare the spray solution by mixing the desired concentrations of this compound and the partner herbicide in water. Include any necessary adjuvants as recommended by the herbicide manufacturer.

-

Application: Apply the treatment solution uniformly to the foliage of the plants at the specified growth stage using a research track sprayer or a handheld sprayer calibrated to deliver a consistent volume.

-

Control Groups: Include untreated control plants and plants treated with the herbicide alone to assess the safening effect of this compound.

-

Evaluation: Assess crop injury (phytotoxicity) and weed control efficacy at regular intervals after treatment (e.g., 7, 14, and 21 days).

Seed Dressing

Seed dressing offers an alternative application method that can deliver the safener directly to the crop.

Recommended Seed Dressing Rates:

| Crop | This compound Rate (g/kg seed) | Herbicide Partner | Reference(s) |

| Wheat | 2 | Mesosulfuron-methyl |

General Protocol for Seed Dressing in Experimental Settings:

-

Seed Treatment: Prepare a slurry of this compound in a suitable carrier. Uniformly coat the wheat or barley seeds with the slurry. Allow the seeds to dry completely before planting.

-

Planting: Sow the treated seeds in pots or field plots.

-

Herbicide Application: Apply the partner herbicide as a post-emergence spray at the appropriate growth stage.

-

Control Groups: Include untreated seeds and seeds treated with a blank carrier to serve as controls.

-

Evaluation: Assess crop emergence, growth, and tolerance to the subsequent herbicide application.

Quantitative Data on Efficacy

The application of this compound significantly increases the tolerance of wheat and barley to partner herbicides, as demonstrated by the increase in the herbicide dose required to cause a 50% reduction in plant growth (GR50).

| Crop | Application Method | Herbicide | This compound Treatment | GR50 Increase Factor | Reference(s) |

| Wheat | Foliar Spray | Mesosulfuron-methyl | 27 g a.i./ha | 7.01 | |

| Wheat | Seed Dressing | Mesosulfuron-methyl | 2 g/kg seed | 21.80 |

Experimental Protocols

Assessment of Crop Injury (Phytotoxicity)

Objective: To visually assess the level of injury caused by herbicide treatments.

Methodology:

-

Visually evaluate plant injury at 7, 14, and 21 days after treatment (DAT).

-

Use a rating scale from 0% to 100%, where 0% represents no visible injury and 100% represents complete plant death.

-

Assess symptoms such as stunting, chlorosis, necrosis, and malformation.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the activity of GST enzymes in plant tissues.

Methodology:

-

Enzyme Extraction:

-

Harvest fresh leaf tissue (approximately 0.2-0.5 g) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Protein Quantification:

-

Determine the total protein concentration of the enzyme extract using a standard method such as the Bradford assay.

-

-

Enzyme Assay:

-

The assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST.

-

Prepare a reaction mixture containing potassium phosphate buffer, GSH, and CDNB.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.

-

Calculate the specific activity of GST and express it as nmol of CDNB conjugated per minute per milligram of protein.

-

Cytochrome P450 (CYP450) Monooxygenase Content Assay

Objective: To determine the content of CYP450 enzymes in plant tissues.

Methodology:

-

Microsome Isolation:

-

Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, which is enriched in CYP450 enzymes.

-

-

CYP450 Content Determination:

-

The assay is based on the characteristic difference in the absorption spectrum of the reduced-CO complex of CYP450 versus the reduced form alone.

-

Resuspend the microsomal pellet in a suitable buffer.

-

Reduce the sample with sodium dithionite and divide it into two cuvettes.

-

Bubble carbon monoxide (CO) through the sample cuvette.

-

Record the difference spectrum between 400 and 500 nm.

-

Calculate the CYP450 content using the extinction coefficient for the absorbance difference between the peak at approximately 450 nm and the trough at 490 nm.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in enhancing herbicide metabolism.

Experimental Workflow for Evaluating this compound Efficacy

Caption: Experimental workflow for assessing the efficacy of this compound.

References

Application Notes and Protocols for the Combination of Mefenpyr-diethyl and Fenoxaprop-p-ethyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the herbicide combination of Fenoxaprop-p-ethyl and its safener, Mefenpyr-diethyl. This document includes details on their mechanism of action, experimental protocols for efficacy and safety evaluation, and quantitative data from relevant studies.

Introduction

Fenoxaprop-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class.[1][2] It is effective against a wide range of annual and perennial grass weeds.[1][2] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in grasses.[2] This disruption of lipid synthesis leads to the breakdown of cell membranes, cessation of growth, and ultimately, the death of the weed.

This compound is a herbicide safener from the pyrazoline chemical group. It is applied in combination with Fenoxaprop-p-ethyl to protect cereal crops, such as wheat, barley, rye, and triticale, from herbicide injury. This compound enhances the crop's ability to metabolize and detoxify Fenoxaprop-p-ethyl, thereby increasing herbicide selectivity and crop safety. The safener is thought to achieve this by inducing the expression of plant defense and detoxification genes, including Glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.

Data Presentation

Crop Injury Assessment in Wheat Varieties

The following table summarizes the visual injury assessment in five different wheat varieties at 7 and 14 days after treatment (DAT) with Fenoxaprop-p-ethyl alone and in combination with this compound.

Table 1: Visual Injury (%) in Wheat Varieties Treated with Fenoxaprop-p-ethyl and this compound

| Wheat Variety | Treatment | 7 DAT | 14 DAT |

| BRS 49 | Fenoxaprop-p-ethyl (69 g/ha) | 25.0 | 35.0 |

| Fenoxaprop-p-ethyl (69 g/ha) + this compound (18.75 g/ha) | 0.0 | 0.0 | |

| CD 104 | Fenoxaprop-p-ethyl (69 g/ha) | 30.0 | 40.0 |

| Fenoxaprop-p-ethyl (69 g/ha) + this compound (18.75 g/ha) | 0.0 | 0.0 | |

| CEP 24 | Fenoxaprop-p-ethyl (69 g/ha) | 10.0 | 15.0 |

| Fenoxaprop-p-ethyl (69 g/ha) + this compound (18.75 g/ha) | 0.0 | 0.0 | |

| IAPAR 78 | Fenoxaprop-p-ethyl (69 g/ha) | 15.0 | 20.0 |

| Fenoxaprop-p-ethyl (69 g/ha) + this compound (18.75 g/ha) | 0.0 | 0.0 | |

| Rubi | Fenoxaprop-p-ethyl (69 g/ha) | 5.0 | 10.0 |

| Fenoxaprop-p-ethyl (69 g/ha) + this compound (18.75 g/ha) | 0.0 | 0.0 |

Effect on Glutathione S-Transferase (GST) Activity in Wheat

The following table shows the Glutathione S-transferase (GST) activity in the aerial parts of wheat varieties 7 days after treatment.

Table 2: GST Activity (µmol CDNB-GSH conjugate min⁻¹ mg⁻¹ protein) in Wheat Varieties

| Wheat Variety | Untreated Control | Fenoxaprop-p-ethyl (69 g/ha) | Fenoxaprop-p-ethyl (69 g/ha) + this compound (18.75 g/ha) | This compound (18.75 g/ha) |

| BRS 49 | 0.18 | 0.31 | 0.25 | 0.22 |

| CD 104 | 0.25 | 0.51 | 0.38 | 0.32 |

| CEP 24 | 0.22 | 0.45 | 0.48 | 0.55 |

| IAPAR 78 | 0.20 | 0.30 | 0.28 | 0.24 |

| Rubi | 0.19 | 0.26 | 0.29 | 0.33 |

Weed Control Efficacy of Fenoxaprop-p-ethyl

The following table presents the effective dose (ED₅₀) of Fenoxaprop-p-ethyl required for 50% growth reduction of a resistant biotype of Echinochloa crus-galli (barnyard grass).

Table 3: Dose-Response of Echinochloa crus-galli to Fenoxaprop-p-ethyl

| Biotype | Herbicide | GR₅₀ (g a.i./ha) | Resistance Index |

| Susceptible | Fenoxaprop-p-ethyl | 3.0 | - |

| Resistant | Fenoxaprop-p-ethyl | 36.2 | 12.07 |

Experimental Protocols

Protocol for Assessing Crop Phytotoxicity

This protocol is designed to evaluate the phytotoxic effects of Fenoxaprop-p-ethyl with and without the safener this compound on cereal crops.

1. Plant Material and Growth Conditions:

- Grow cereal plants (e.g., wheat, barley) in pots containing a suitable potting mix under controlled greenhouse conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

- Thin seedlings to a uniform number per pot (e.g., 5 plants) after emergence.

2. Herbicide Application:

- Apply herbicides at the 2-3 leaf stage of the crop.

- Treatments should include:

- Untreated control (sprayed with water and any solvent/adjuvant used in the herbicide formulation).

- Fenoxaprop-p-ethyl at a standard field rate (e.g., 69 g a.i./ha) and a 2x rate.

- Fenoxaprop-p-ethyl (standard and 2x rates) in combination with this compound (e.g., 18.75 g a.i./ha).

- This compound alone.

- Use a calibrated laboratory sprayer to ensure uniform application.

3. Data Collection:

- Visually assess crop injury at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no injury) to 100% (complete plant death). Symptoms to look for include chlorosis, necrosis, stunting, and malformation.

- At the final assessment, harvest the above-ground biomass, determine fresh weight, and then dry at 70°C to a constant weight to determine dry weight.

4. Data Analysis:

- Analyze visual injury data and biomass data using analysis of variance (ANOVA) to determine significant differences between treatments.

Protocol for Determining Herbicide Efficacy (ED₅₀) on Weeds

This protocol outlines a whole-plant bioassay to determine the dose-response relationship and the effective dose for 50% growth reduction (ED₅₀) of Fenoxaprop-p-ethyl on target grass weeds.

1. Plant Culture:

- Sow seeds of the target weed species (e.g., Avena fatua, Setaria viridis, Echinochloa crus-galli) in pots.

- After emergence, thin seedlings to a uniform number (e.g., 3-5 plants) per pot.

2. Herbicide Treatment:

- Prepare a series of dilutions of Fenoxaprop-p-ethyl to achieve a range of application rates. The range should be chosen to bracket the expected ED₅₀ value.

- Include a control group treated only with the solvent/carrier.

- Apply the herbicide solutions to the plants at the 2-3 leaf stage using a calibrated sprayer.

3. Data Collection and Analysis:

- Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 DAT).

- At the end of the experimental period (e.g., 21 DAT), harvest the above-ground biomass and determine the dry weight.

- Analyze the dry weight data using non-linear regression with a log-logistic model to fit a dose-response curve.

- From the curve, determine the ED₅₀ value.

Protocol for Glutathione S-Transferase (GST) Activity Assay

This protocol is for the spectrophotometric determination of GST activity in plant tissues.

1. Enzyme Extraction:

- Harvest fresh leaf tissue (e.g., 1 g) and immediately freeze in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a mortar and pestle.

- Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 1 mM EDTA, 5 mM DTT, and 1% PVPP).

- Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

- Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. GST Assay:

- The assay mixture should contain:

- 100 mM phosphate buffer (pH 6.5)

- 1 mM 1-chloro-2,4-dinitrobenzene (CDNB) (dissolved in ethanol)

- 1 mM reduced glutathione (GSH)

- A suitable amount of the enzyme extract.

- Initiate the reaction by adding the enzyme extract.

- Monitor the increase in absorbance at 340 nm for 5 minutes at 25°C using a spectrophotometer. This measures the formation of the CDNB-GSH conjugate.

3. Calculation of GST Activity:

- Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

- Use the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity, typically expressed as µmol of product formed per minute per mg of protein.

Visualizations

Signaling Pathway and Mechanism of Action

References

Formulation of Mefenpyr-diethyl for Agricultural Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Mefenpyr-diethyl, a prominent herbicide safener used in modern agriculture. This compound enhances crop tolerance to certain herbicides, thereby improving weed management strategies. These guidelines cover the physicochemical properties, formulation methodologies, mechanism of action, and efficacy evaluation of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing stable and effective formulations. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate | [1] |

| CAS Number | 135590-91-9 | [2][3] |

| Molecular Formula | C₁₆H₁₈Cl₂N₂O₄ | [1][2] |

| Molecular Weight | 373.23 g/mol | |

| Appearance | Off-white to light beige solid/crystal - powder | |

| Melting Point | 50-52 °C | |

| Density | 1.31 g/cm³ at 20°C | |

| Water Solubility (20°C) | 20 mg/L (practically insoluble) | |

| Solubility in Organic Solvents (g/L at 20°C) | ||

| Acetone | >500 | |

| Dichloromethane | >500 | |

| Dimethylsulfoxide | >500 | |

| Toluene | >400 | |

| Methanol | >400 | |

| Ethyl acetate | >400 | |

| Isopropanol | 151 | |

| n-hexane | 35 |

Formulation Protocols

This compound is commonly co-formulated with herbicides such as fenoxaprop-p-ethyl. The most prevalent formulation types are Emulsifiable Concentrates (EC), Oil Dispersions (OD), and Water-dispersible Granules (WG).

Emulsifiable Concentrate (EC) Formulation

EC formulations are solutions of the active ingredients in a water-immiscible solvent with the addition of emulsifiers. When diluted with water, they form a stable emulsion.